
Darglitazone sodium
概要
説明
ダルグリタゾンナトリウムは、チアゾリジンジオン系の薬剤であり、ペルオキシソーム増殖因子活性化レセプターガンマ(PPAR-γ)のアゴニストとして作用します。この化合物は、インスリン感受性を高める効果が研究されており、血糖値と脂質代謝の制御を改善することがわかっています。 当初、ファイザー社によって開発されたダルグリタゾンナトリウムは、2型糖尿病などの代謝性疾患の潜在的な治療法として調査されました .
2. 製法
合成経路と反応条件: ダルグリタゾンナトリウムの合成は、チアゾリジンジオンコアの調製から始まる複数のステップを伴います。主なステップは次のとおりです。
- チアゾリジンジオン環の形成。
- オキサゾール部分の導入。
- フェニル基とオキサゾール基をチアゾリジンジオンコアに結合させる。
工業的生産方法: ダルグリタゾンナトリウムの具体的な工業的生産方法はあまり公表されていませんが、一般的なアプローチとしては、大規模生産のために合成経路を最適化することが挙げられます。 これには、制御された反応条件と精製プロセスによって、最終生成物の高収率と高純度を確保することが含まれます .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of darglitazone sodium involves multiple steps, starting with the preparation of the thiazolidinedione core. The key steps include:
- Formation of the thiazolidinedione ring.
- Introduction of the oxazole moiety.
- Coupling of the phenyl and oxazole groups to the thiazolidinedione core.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the synthetic route for large-scale production. This includes ensuring high yield and purity of the final product through controlled reaction conditions and purification processes .
化学反応の分析
反応の種類: ダルグリタゾンナトリウムは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は特定の条件下で酸化され、酸化された誘導体を生成する可能性があります。
還元: 還元反応は、分子内の官能基を修飾できます。
置換: 置換反応は、フェニル環またはオキサゾール環で起こり、置換された誘導体を生成する可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: ハロゲン化剤と求核剤は、置換反応で一般的に使用されます。
主な生成物: これらの反応で生成される主な生成物は、使用される具体的な試薬と条件によって異なります。 たとえば、酸化は水酸化された誘導体を生成する可能性があり、置換はハロゲン化されたまたはアルキル化された生成物を生成する可能性があります .
科学的研究の応用
Clinical Applications
- Type 2 Diabetes Mellitus : Darglitazone sodium was primarily developed for the treatment of type 2 diabetes. Clinical trials indicated that it could significantly improve glycemic control when administered at doses such as 5 mg daily for 14 days .
- Metabolic Syndrome : Beyond diabetes, there is potential for application in metabolic syndrome management due to its effects on insulin sensitivity and lipid profiles .
- Cardiovascular Health : Some studies suggest that TZDs, including darglitazone, may have protective cardiovascular effects by improving endothelial function and reducing inflammation .
Side Effects and Safety Profile
Despite its potential benefits, the TZD class has been associated with several adverse effects:
- Edema and Weight Gain : Peripheral edema is a common side effect, observed in approximately 5% of patients using TZDs, which can increase to 18% when combined with other antidiabetic medications .
- Cardiac Risks : Concerns regarding heart failure and other cardiovascular issues have been raised due to the fluid retention associated with TZDs .
- Liver Toxicity : The history of troglitazone's withdrawal due to severe liver toxicity highlights the need for careful monitoring when using this drug class .
Table 1: Summary of Clinical Trials Involving this compound
Case Studies
-
Case Study on Glycemic Control :
A clinical trial involving darglitazone showed a substantial reduction in HbA1c levels among participants with type 2 diabetes. The results indicated that darglitazone could be effective in managing long-term blood glucose levels. -
Immune Response and Liver Injury :
Research indicated that darglitazone's mechanism might involve immune modulation leading to liver injury in specific contexts. Studies using animal models demonstrated that the drug could activate inflammasomes associated with liver injury .
作用機序
ダルグリタゾンナトリウムは、ペルオキシソーム増殖因子活性化レセプターガンマ(PPAR-γ)を活性化することでその効果を発揮します。PPAR-γは、遺伝子発現を調節する核内受容体です。 これにより、インスリン感受性の向上と血糖値の制御が改善されます .
類似の化合物:
ロシグリタゾン: インスリン感受性を高める効果が類似する別のチアゾリジンジオン。
ピオグリタゾン: 2型糖尿病の治療に広く使用されているチアゾリジンジオン。
トログリタゾン: 安全性上の懸念から市場から撤退した以前のチアゾリジンジオン。
独自性: ダルグリタゾンナトリウムは、チアゾリジンジオンコアとオキサゾール部分が結合した独自の分子構造が特徴です。 この構造は、その独特の薬理学的プロファイルと潜在的な治療用途に貢献しています .
類似化合物との比較
Rosiglitazone: Another thiazolidinedione with similar insulin-sensitizing effects.
Pioglitazone: A widely used thiazolidinedione for the treatment of type 2 diabetes mellitus.
Troglitazone: An earlier thiazolidinedione that was withdrawn from the market due to safety concerns.
Uniqueness: Darglitazone sodium is unique in its specific molecular structure, which includes a thiazolidinedione core coupled with an oxazole moiety. This structure contributes to its distinct pharmacological profile and potential therapeutic applications .
生物活性
Darglitazone sodium, a member of the thiazolidinedione class of drugs, is primarily recognized for its role as a selective agonist of peroxisome proliferator-activated receptor gamma (PPAR-γ). This compound has been extensively studied for its insulin-sensitizing effects, making it a candidate for managing metabolic disorders such as type 2 diabetes mellitus. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical findings, and comparative analysis with other thiazolidinediones.
This compound functions by activating PPAR-γ, a nuclear receptor that regulates glucose and lipid metabolism. Upon activation, PPAR-γ binds to specific PPAR response elements (PPRE) in DNA, modulating the transcription of genes involved in fatty acid oxidation and adipocyte differentiation. This mechanism results in improved insulin sensitivity and enhanced glycemic control.
Key Effects:
- Improved Insulin Sensitivity: Darglitazone enhances the body's response to insulin, facilitating better glucose uptake and utilization.
- Lipid Profile Improvement: The compound has been shown to decrease triglyceride levels and non-esterified fatty acids (NEFAs), contributing to better lipid management in diabetic patients .
Clinical Research Findings
Several studies have investigated the efficacy of this compound in clinical settings. Below is a summary of notable findings from various trials:
Comparative Analysis with Other Thiazolidinediones
This compound shares structural similarities with other thiazolidinediones like rosiglitazone and pioglitazone but exhibits unique pharmacological properties. The following table compares these compounds based on their biological activities and safety profiles:
Compound Name | Key Features | Unique Aspects |
---|---|---|
Darglitazone | PPAR-γ agonist; improves glycemic control | Oxazole moiety enhances pharmacological profile |
Rosiglitazone | Established use for type 2 diabetes | Associated with higher cardiovascular risks |
Pioglitazone | Commonly prescribed; effective in glycemic control | Linked to bladder cancer risk |
Troglitazone | Earlier TZD; withdrawn due to safety concerns | Known for hepatotoxicity |
Case Studies
-
Study on Insulin Sensitivity:
A double-blind placebo-controlled study demonstrated that darglitazone significantly improved insulin sensitivity in obese patients with NIDDM, reducing fasting plasma glucose levels and overall insulin secretion requirements . -
Impact on Lipid Metabolism:
In a separate study involving obese cats, treatment with darglitazone resulted in a notable decrease in NEFA concentrations, indicating enhanced lipid metabolism alongside improved glycemic control . -
Neuroprotective Effects:
Research on ob/ob mice indicated that darglitazone not only reduced infarct size post-myocardial ischemia but also modulated inflammatory responses, suggesting potential neuroprotective properties .
特性
IUPAC Name |
sodium;5-[[4-[3-(5-methyl-2-phenyl-1,3-oxazol-4-yl)propanoyl]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S.Na/c1-14-18(24-22(29-14)17-5-3-2-4-6-17)11-12-19(26)16-9-7-15(8-10-16)13-20-21(27)25-23(28)30-20;/h2-10,20H,11-13H2,1H3,(H,25,27,28);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCPCELVARAPHJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCC(=O)C3=CC=C(C=C3)CC4C(=O)[N-]C(=O)S4.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N2NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141683-98-9 | |
Record name | Darglitazone sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141683989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DARGLITAZONE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1P35HS4XI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。